molecular formula C16H21F3N2O2 B6333036 t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate CAS No. 1121599-88-9

t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Cat. No. B6333036
CAS RN: 1121599-88-9
M. Wt: 330.34 g/mol
InChI Key: GRQRXGCTQLELCY-UHFFFAOYSA-N
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Description

T-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate, also known as TFMPP, is an organic compound that is used in a variety of scientific research applications. It is a derivative of piperazine, a cyclic organic compound that is used in a variety of industrial applications. TFMPP has been studied for its potential applications in drug synthesis, biochemistry, and physiology.

Scientific Research Applications

T-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate has a wide range of applications in scientific research. It has been used in drug synthesis, as an intermediate in the synthesis of pharmaceuticals such as anti-HIV drugs. It has also been used in biochemistry and physiology research, as a probe molecule to study the effects of certain drugs on cell membranes. Additionally, t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate has been studied for its potential use as a pesticide.

Mechanism of Action

The mechanism of action of t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate is not fully understood, but it is believed to act as an agonist at certain serotonin receptors. It is thought to bind to the 5-HT3 receptor, which is involved in mediating the effects of certain drugs on the central nervous system. Additionally, t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate is believed to interact with other serotonin receptors, such as the 5-HT2A receptor, which is involved in regulating mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate are not fully understood. However, it is believed to have an effect on serotonin levels in the brain, which can lead to changes in mood and behavior. Additionally, t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate is thought to have an effect on the release of dopamine, which is involved in reward-seeking behavior.

Advantages and Limitations for Lab Experiments

The advantages of using t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate in lab experiments include its low cost and ease of synthesis. Additionally, t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate is relatively stable and has a low toxicity, making it safe to use in laboratory settings. However, due to its lack of specificity for certain serotonin receptors, t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate may not be the best choice for studying the effects of certain drugs on the central nervous system.

Future Directions

Future research on t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate should focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, research should focus on developing more specific analogs of t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate that can be used to study the effects of certain drugs on the central nervous system. Finally, research should be conducted to determine the potential uses of t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate as a pesticide.

Synthesis Methods

T-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate can be synthesized from piperazine by reaction with trifluoromethylphenyl bromide in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile, and the resulting product is purified by recrystallization. The reaction is carried out at room temperature and has a high yield.

properties

IUPAC Name

tert-butyl 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-7-20(8-10-21)13-6-4-5-12(11-13)16(17,18)19/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQRXGCTQLELCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate

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